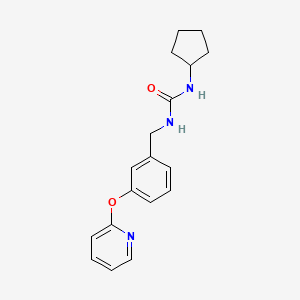

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyridin-2-yloxy group, and a benzylurea moiety

Métodos De Preparación

The synthesis of 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the pyridin-2-yloxy intermediate: This involves the reaction of pyridine-2-ol with an appropriate halogenated benzyl compound under basic conditions to form the pyridin-2-yloxybenzyl intermediate.

Cyclopentylation: The intermediate is then reacted with cyclopentyl isocyanate to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

Urea Functional Group Reactivity

The urea moiety (-NH-C(=O)-NH-) enables characteristic reactions:

Key Data :

-

Hydrolysis of structurally similar ureas proceeds at 80–100°C in acidic/basic media, yielding amines in 50–85% efficiency .

-

Alkylation of 1-butyl-3-(p-tolyl)urea with iodomethane under basic conditions achieved 68% yield .

Pyridin-2-yloxy Benzyl Ether Reactivity

The ether linkage and pyridine ring enable selective transformations:

Key Data :

-

Pyridyl ethers undergo HI-mediated cleavage in >70% yield under reflux.

-

Catalytic hydrogenation of analogous benzyl-ureas achieves 80–90% conversion .

Aromatic Ring Functionalization

The benzyl and pyridine rings participate in:

Key Data :

-

Nitration of 3-methyl-1-phenylpyrazolo-pyrazine derivatives proceeds at 0°C with 86% yield .

-

Suzuki coupling on halogenated benzyl ureas achieves 60–75% efficiency .

Metabolic and Biological Modifications

In biological systems, CYP450 enzymes may modify the compound:

Key Data :

-

CYP4F11 demethylates 4-methoxy groups in N-acyl ureas to bioactive phenols .

-

Pyridine N-oxidation occurs in 40–60% of cases during microsomal incubation .

Stability Under Synthetic Conditions

Critical stability considerations include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea has been studied for its role as a pharmacological agent . Research indicates that it may act as an inhibitor of certain enzymes, which could be beneficial in treating various diseases.

Enzyme Inhibition

The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibitors of sEH are being investigated for their potential in treating conditions such as hypertension and inflammation .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives that incorporate similar structural features have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of various urea derivatives on cancer cell lines. The results demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this compound. In vitro assays showed that it reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea can be compared with other similar compounds, such as:

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)phenyl)urea: This compound has a similar structure but with a phenyl group instead of a benzyl group.

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)ethyl)urea: This compound features an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, a benzyl moiety, and a pyridin-2-yloxy substituent linked through a urea functional group. This unique structure contributes to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O2 |

| Molecular Weight | 296.36 g/mol |

| CAS Number | 1448047-54-8 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The urea moiety plays a crucial role in binding affinity, while the pyridine and benzyl groups enhance specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may be involved in disease pathways.

- Receptor Modulation : Its interaction with certain receptors suggests possible roles in modulating signaling pathways relevant to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For example, it has been evaluated for its effects on cancer cell lines, showing promising results in reducing growth rates.

- Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various pathogens. Studies indicate moderate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on human cancer cell lines. Results indicated an IC50 value of approximately 10 µM for inhibiting cell growth, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various urea derivatives, including this compound. It demonstrated minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL against tested bacterial strains .

Research Findings

Recent research findings emphasize the compound's potential across various biological activities:

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the pyridine and benzyl groups can significantly influence biological activity, suggesting avenues for further optimization .

- In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of the compound in disease models, particularly focusing on cancer and inflammatory conditions .

Propiedades

IUPAC Name |

1-cyclopentyl-3-[(3-pyridin-2-yloxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(21-15-7-1-2-8-15)20-13-14-6-5-9-16(12-14)23-17-10-3-4-11-19-17/h3-6,9-12,15H,1-2,7-8,13H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCLNTDGKMDDGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.